6-Aminoisoquinoline-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7N3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
6-aminoisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-5-10-4-8-3-9(12)2-1-7(8)6-13-10/h1-4,6H,12H2 |
InChI Key |
AJLYMKOWISHVLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Aminoisoquinolinecarbonitrile Derivatives
Strategies for Constructing the Isoquinoline (B145761) Core
The formation of the fundamental isoquinoline ring system is the initial and crucial phase in the synthesis of 6-aminoisoquinoline-3-carbonitrile. Chemists have devised several strategies to build this bicyclic heterocycle, each with its own set of advantages and limitations.
Cyclization Reactions and Annulation Processes
Classical name reactions such as the Pomeranz-Fritsch and Bischler-Napieralski reactions are foundational methods for isoquinoline synthesis. The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, to yield the isoquinoline core. thermofisher.comchemistry-reaction.comorganicreactions.orgwikipedia.org This method allows for the synthesis of a variety of substituted isoquinolines. thermofisher.comorganicreactions.org Modifications to this reaction, such as the Schlittler-Muller and Bobbitt modifications, offer pathways to C1-substituted and tetrahydroisoquinoline derivatives, respectively. thermofisher.com
The Bischler-Napieralski reaction provides another route to the isoquinoline skeleton through the cyclization of β-arylethylamides or β-arylethylcarbamates in the presence of a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org This reaction typically yields 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to form the aromatic isoquinoline ring. nrochemistry.com The success of this reaction is often enhanced by the presence of electron-donating groups on the aromatic ring. nrochemistry.com A modified Bischler-Napieralski cyclodehydration using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) has been shown to be effective for a range of substrates, including those that are unactivated or contain halogens. nih.gov
Annulation processes, which involve the formation of a ring onto a pre-existing structure, also represent a powerful strategy for constructing the isoquinoline core. These methods often involve the reaction of ortho-substituted aromatic precursors that undergo cyclization to form the heterocyclic ring.
Multi-step Synthetic Routes from Precursors
The synthesis of specifically substituted isoquinolines, such as 6-aminoisoquinoline (B57696), often necessitates multi-step reaction sequences starting from readily available precursors. A notable example involves the preparation of 6-aminoisoquinoline from 6-nitroisoquinoline-1,3(2H,4H)-dione. This process includes the conversion of the dione (B5365651) to 1,3-dichloro-6-nitroisoquinoline (B11870432), followed by hydrogenation to reduce the nitro group and remove the chlorine atoms, ultimately yielding 6-aminoisoquinoline.
Another described multi-step approach begins with the nitration of 1,2,3,4-tetrahydroquinoline (B108954) to produce 6-nitro-1,2,3,4-tetrahydroquinoline, which can then be aromatized and further functionalized.
A plausible multi-step pathway to this compound could commence with a substituted benzaldehyde and an aminoacetaldehyde acetal (B89532) via the Pomeranz-Fritsch reaction to form a 6-nitroisoquinoline (B1610068). Subsequent halogenation at the 3-position, followed by cyanation and finally reduction of the nitro group would afford the target molecule.
Transition Metal-Catalyzed Approaches (e.g., Palladium, Copper)
Modern synthetic chemistry has increasingly relied on transition metal catalysis to achieve efficient and selective bond formations. Palladium and copper catalysts have proven particularly valuable in the synthesis of isoquinolines.
Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are instrumental in creating the carbon-carbon bonds necessary for the isoquinoline framework. For instance, a palladium-catalyzed coupling of a tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, provides a direct route to substituted isoquinolines. slideshare.netresearchgate.net
Copper-catalyzed reactions also offer efficient pathways to the isoquinoline core. Copper-catalyzed annulation reactions have emerged as powerful methods for synthesizing a variety of nitrogen-containing heterocycles. google.com These reactions are often economically and environmentally advantageous due to the lower cost and toxicity of copper salts compared to other transition metals. One such method involves the copper-catalyzed reaction of 2-halobenzylamines with terminal alkynes.
The table below summarizes some of the transition metal-catalyzed approaches to isoquinoline synthesis.
| Catalyst System | Reactants | Product Type | Reference |
| Palladium/Copper | o-Iodobenzaldehyde imine, Terminal acetylene | Substituted isoquinolines | slideshare.netresearchgate.net |
| Nickel/Xantphos | Aryl/vinyl halides, Organic nitriles | Aryl/vinyl cyanides (precursors) | google.com |
Metal-Free and Activated Group-Free Synthesis
In a move towards more sustainable and cost-effective chemical processes, metal-free synthetic methods have gained significant attention. These approaches avoid the use of potentially toxic and expensive metal catalysts. One such strategy involves the C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile, proceeding through a temporary dearomatization of the isoquinoline ring without the need for an N-activating group. acs.org
Introduction and Functionalization of Amino and Carbonitrile Groups
Once the isoquinoline core is established, the next critical step is the introduction and functionalization of the amino and carbonitrile groups at the desired positions.
Amination Protocols in Isoquinoline Chemistry
The introduction of an amino group at the 6-position of the isoquinoline ring is a key transformation. A common and effective method is the reduction of a 6-nitroisoquinoline precursor. This reduction can be achieved using various reducing agents, with catalytic hydrogenation over palladium on carbon being a widely used protocol.
Direct amination of the isoquinoline ring is more challenging but can be achieved under specific conditions. For instance, the Chichibabin reaction, which uses sodium amide, can introduce an amino group, although it may lack regioselectivity in some cases. More contemporary methods involve transition metal-catalyzed amination reactions.
The table below outlines a common route for the introduction of the 6-amino group.
| Precursor | Reagents and Conditions | Product |
| 6-Nitroisoquinoline | H₂, Pd/C | 6-Aminoisoquinoline |
| 6-Bromoisoquinoline | NH₃, Cu₂O | 6-Aminoisoquinoline |
Methods for Carbonitrile Group Incorporation
The introduction of a carbonitrile (cyano) group is a critical step in the synthesis of the target compound. This can be achieved through various methods, either by incorporating a cyano-bearing fragment during the ring-forming cyclization or by direct cyanation of a pre-formed isoquinoline ring.
Several modern techniques have been developed for the direct cyanation of heterocycles. One approach involves the transition-metal-catalyzed C-H cyanation. For instance, rhodium(III) catalysis has been used for the atroposelective C–H cyanation of 1-aryl isoquinolines using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent. acs.org This method proceeds under relatively mild conditions and offers a direct route to functionalize the isoquinoline core. acs.org Another strategy involves the treatment of isoquinoline with reagents like sulfuryl chloride and potassium cyanide, which can lead to products such as 4-chloro-1-cyanoisoquinoline and 1-carbamoyl-3-cyanoisoquinoline, depending on the reaction conditions. rsc.org The formation of these products is rationalized through a series of electrophilic and nucleophilic attacks on the isoquinoline ring. rsc.org
Visible-light-induced oxidative cyanation presents a metal-free alternative. This method can utilize potassium thiocyanate (B1210189) as a non-toxic cyanide source to synthesize α-aminonitriles from tetrahydroisoquinoline precursors, demonstrating a green chemistry approach to cyanation. rsc.org
Beyond direct cyanation, the carbonitrile group can be introduced via classical methods such as the Sandmeyer reaction, which involves the diazotization of an amino-substituted isoquinoline followed by treatment with a cyanide salt, typically copper(I) cyanide. A more common and versatile method is the palladium-catalyzed cyanation (e.g., using a Buchwald-Hartwig or similar protocol) of a halo-isoquinoline. A 3-bromo or 3-chloro-isoquinoline derivative can be effectively converted to the corresponding 3-carbonitrile using a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).
Finally, the carbonitrile group can be part of the building blocks used in the synthesis of the heterocyclic ring itself. For example, [3+2] cycloaddition reactions between (iso)quinolinium ylides and fumaronitrile (B1194792) have been used to create fused pyrrolo-isoquinoline systems bearing cyano groups. nih.gov This highlights the strategy of constructing the core structure with the desired functional group already in place.
Table 1: Comparison of Selected Cyanation Methods for Isoquinoline Scaffolds
| Method | Reagents | Position(s) Functionalized | Key Features |
| Rh(III)-Catalyzed C-H Cyanation | [Cp*RhCl₂]₂, Chiral Ligand, NCTS | C-H bonds, e.g., on aryl substituent at C1 | Atroposelective, direct C-H functionalization. acs.org |
| Cyanochlorination | SO₂Cl₂, KCN | C1, C3, C4 | Can introduce both chloro and cyano groups. rsc.org |
| Visible-Light Oxidation | KSCN, Visible Light | C1 (on tetrahydroisoquinoline) | Metal-free, green chemistry approach. rsc.org |
| Palladium-Catalyzed Cyanation | Pd Catalyst (e.g., Pd(dppf)Cl₂), Zn(CN)₂ | C-X (X=Br, I, Cl, OTf) | Highly versatile and common for aryl nitriles. |
Regioselective Synthesis of this compound and Related Isomers
Achieving the specific 6-amino-3-carbonitrile substitution pattern is a significant synthetic challenge that demands a high degree of regiocontrol. There is no single, established reaction for this transformation; instead, it requires a multi-step synthetic sequence where the regioselectivity of each step is critical. A plausible strategy involves the synthesis of an isoquinoline with precursor functional groups at the 6- and 3-positions, followed by their conversion to the desired amino and cyano moieties.
Strategy 1: Functionalization of a Pre-formed Isoquinoline Ring
A common and flexible approach begins with a differentially halogenated isoquinoline, such as 3-bromo-6-chloroisoquinoline (B573110) or a similar analogue.
Nitration: One could start with 3-bromoisoquinoline (B184082) and perform an electrophilic nitration. The directing effects of the pyridine (B92270) nitrogen and the bromine atom would need to be carefully considered to selectively install a nitro group at the C6 position. Studies on the nitration of tetrahydroquinolines have shown that regioselectivity is highly dependent on N-protecting groups and reaction conditions, achieving selective nitration at the 6-position. researchgate.net
Cyanation: The bromo group at the C3 position can be converted to a carbonitrile. This is typically achieved through palladium-catalyzed cyanation using a reagent like Zn(CN)₂.
Reduction: The final step would be the reduction of the 6-nitro group to a 6-amino group, commonly performed using catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media.
Strategy 2: Ring Construction from Substituted Precursors
Classical isoquinoline syntheses, such as the Pomeranz–Fritsch or Bischler–Napieralski reactions, can be adapted to produce regioselectively substituted products by choosing appropriately substituted starting materials. wikipedia.orgpharmaguideline.com
Pomeranz-Fritsch Approach: This method involves the acid-catalyzed cyclization of a benzaldehyde-aminoacetal Schiff base. wikipedia.org To achieve 6-substitution, one would start with a para-substituted benzaldehyde, for example, 4-nitrobenzaldehyde. However, the standard Pomeranz-Fritsch reaction does not typically allow for substitution at the C3 position. quimicaorganica.org
Modern Annulation Methods: More contemporary methods, such as transition-metal-catalyzed annulation, offer greater flexibility. A rhodium(III)-catalyzed reaction between an aryl ketone oxime and an alkyne can yield highly substituted isoquinolines. organic-chemistry.org To synthesize the target compound, one could envision a route starting with a 4-nitro-substituted acetophenone (B1666503) oxime, which would form the benzene (B151609) ring portion of the isoquinoline with the nitro group at the C6 position. The choice of alkyne would be crucial for introducing the C3-carbonitrile. An alkyne bearing a cyano group or a precursor could be used in the cyclization step.
The regioselectivity in nucleophilic aromatic substitution (SNAr) on dihalo-heterocycles is also a key consideration. In 2,4-dichloroquinazolines, substitution occurs preferentially at the C4 position. mdpi.com Similar electronic effects in a hypothetical 3,6-dichloroisoquinoline (B6149801) would dictate which chlorine atom is more susceptible to substitution, allowing for sequential and regioselective introduction of the amino (or its precursor) and cyano groups.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and predicting outcomes. The key transformations include C-H activation/annulation, and palladium-catalyzed cyanation.
Mechanism of Rhodium-Catalyzed C-H Annulation
Rhodium(III)-catalyzed syntheses of isoquinolines or isoquinolones often proceed through a mechanism involving C-H activation. A proposed catalytic cycle for the annulation of an aryl hydroxamate with an alkyne to form an isoquinolone provides a useful model. organic-chemistry.org A similar mechanism is proposed for C-H cyanation. acs.org
C-H Activation: The reaction initiates with the coordination of the Rh(III) catalyst to the directing group on the aryl precursor (e.g., an oxime or amide). This is followed by a concerted metalation-deprotonation step, where an ortho C-H bond is cleaved to form a five-membered rhodacycle intermediate. This step is often reversible.
Alkyne Insertion: The alkyne (or cyanating agent) coordinates to the rhodium center. The Rh-C bond of the rhodacycle then inserts across the alkyne, leading to the formation of a seven-membered rhodacycle intermediate.
Reductive Elimination/β-Elimination: The final product is released through a sequence that often involves reductive elimination or β-elimination, regenerating the active Rh(III) catalyst. acs.org
Mechanism of Palladium-Catalyzed Cyanation
The conversion of a 3-halo-isoquinoline to isoquinoline-3-carbonitrile via a palladium-catalyzed cross-coupling reaction is a cornerstone of modern heterocyclic chemistry. The mechanism is generally accepted to follow a standard catalytic cycle:
Oxidative Addition: The cycle begins with the oxidative addition of the Pd(0) catalyst to the isoquinoline-halide bond (e.g., C-Br or C-Cl). This forms a Pd(II) intermediate.
Transmetalation: A cyanide source, often activated as part of a salt like Zn(CN)₂ or CuCN, undergoes transmetalation with the Pd(II) complex. The cyanide anion displaces the halide on the palladium center.
Reductive Elimination: The final step is the reductive elimination of the product, this compound, from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Scale-Up Considerations and Process Chemistry for Research Quantities
Transitioning a synthetic route for this compound from a laboratory benchtop to produce research quantities (grams to kilograms) introduces significant challenges that fall under the domain of process chemistry. mt.com The primary goals are to ensure safety, reproducibility, cost-effectiveness, and high purity of the final compound.
A key transformation in the proposed synthesis is the reduction of a 6-nitro intermediate to the 6-amino group. A patent describing a scalable synthesis of the parent 6-aminoisoquinoline from 1,3-dichloro-6-nitroisoquinoline via hydrogenation provides critical insights into the process considerations for this step. google.com
Key Process Parameters for Catalytic Hydrogenation:
Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common and effective catalyst for nitro group reductions. For large-scale reactions, minimizing the catalyst loading (e.g., to 0.1–5.0 mol%) is crucial for reducing costs and simplifying purification, as palladium is a precious metal that must be removed from the final active pharmaceutical ingredient (API). google.com
Solvent System: The choice of solvent must ensure solubility of the starting material and intermediates while being compatible with the reaction conditions and safe for large-scale use. Tetrahydrofuran (B95107) (THF) or a mixture of THF and methanol (B129727) are often employed. google.com
Hydrogen Pressure and Temperature: These parameters are optimized to achieve complete conversion in a reasonable timeframe without promoting side reactions. Pressures may range from atmospheric up to 1.0 MPa, with temperatures typically controlled between 25°C and 80°C. google.com
Heat Management: Nitro group reductions are highly exothermic. On a large scale, the heat generated must be effectively managed to prevent thermal runaways. Heat flow calorimetry is used during process development to measure the heat of reaction and design appropriate cooling protocols for the plant reactor. mt.com
Purification: Achieving high purity (>99%) is paramount. Scalable purification often involves developing a robust crystallization procedure that effectively removes residual catalyst, unreacted starting materials, and byproducts. The patent for 6-aminoisoquinoline describes a "triple purification system" to achieve purity greater than 99.9%. google.com
The use of toxic reagents like cyanide salts in the cyanation step also requires stringent safety protocols and engineering controls on a larger scale, including specialized equipment for handling and waste disposal.
Table 2: Scale-Up Considerations for the Synthesis of this compound
| Step | Laboratory Challenge | Scale-Up Consideration | Example Parameter |
| Cyanation | Stoichiometric use of toxic cyanide reagents. | Engineering controls for handling toxic materials; waste stream management. | Use of enclosed reactors; dedicated quench and disposal protocols. |
| Catalytic Reduction | Ensuring complete reaction; filtering catalyst. | Heat management (exotherm); catalyst cost and removal; hydrogen gas safety. | Hydrogen pressure: 0.5-0.8 MPa; Temperature: 45-70°C. google.com |
| Purification | Preparative chromatography. | Development of a robust crystallization process; impurity profiling. | Use of anti-solvents; control of cooling rate to manage crystal size. |
Structural Elucidation and Advanced Spectroscopic Characterization
Molecular Structure Determination Techniques
The precise structure of 6-Aminoisoquinoline-3-carbonitrile has been elucidated through a combination of powerful spectroscopic methods, each providing complementary information about its atomic arrangement and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of the parent compound, 6-aminoisoquinoline (B57696), shows distinct signals for its aromatic protons. chemicalbook.comchemicalbook.com In related dihydroisoquinoline systems, anomalous ¹H NMR spectra with significant line broadening have been observed, particularly for protons at positions C-1 and C-3. ias.ac.in This phenomenon suggests complex dynamic processes may be at play in certain derivatives. ias.ac.in
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is instrumental in identifying all unique carbon atoms within the molecule. For the related 5-aminoisoquinoline, complete assignments of the ¹³C NMR spectrum have been achieved. dntb.gov.ua In the case of quinine, a more complex molecule also containing a quinoline (B57606) ring, 17 out of 20 expected carbon peaks were clearly observed, with some resonances potentially overlapping or being obscured by solvent signals. magritek.com The nitrile carbon (C≡N) typically appears in a distinct region of the spectrum.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between different parts of the molecule. magritek.comwestmont.edu COSY experiments reveal proton-proton couplings, helping to trace out the spin systems within the isoquinoline (B145761) ring. HMBC correlates protons and carbons over two or three bonds, which is particularly useful for assigning quaternary carbons and linking different molecular fragments. magritek.com For instance, in the analysis of a cobalt complex, COSY and HETCOR (Heteronuclear Correlation) experiments allowed for partial assignment of ¹H and ¹³C spectra, establishing connectivities between adjacent carbon atoms. westmont.edu
Table 1: Representative NMR Data for Isoquinoline Derivatives
| Nucleus | Chemical Shift (ppm) Range | Remarks |
|---|---|---|
| ¹H | 7.0 - 9.0 | Aromatic protons on the isoquinoline core. |
| ¹H | 2.2 - 3.0 | Protons on C-4 in dihydroisoquinoline derivatives, often appearing as a broad hump. ias.ac.in |
| ¹³C | 122 - 153 | Aromatic carbons in the isoquinoline ring system. westmont.edu |
| ¹³C | ~117 | Approximate chemical shift for the nitrile carbon (C≡N). |
| ¹³C | 27.6 | Region where multiple carbon signals may overlap, as seen in the analysis of quinine. magritek.com |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. mdpi.commdpi.com These methods are highly effective for identifying specific functional groups present in a sample. mdpi.comrsc.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The presence of a nitrile group (C≡N) gives rise to a sharp and intense absorption peak in the region of 2200-2260 cm⁻¹. spectroscopyonline.com The position of this peak can be influenced by conjugation with the aromatic ring, which tends to lower the frequency. spectroscopyonline.com The amino group (NH₂) will exhibit N-H stretching vibrations, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed between 3000 and 3100 cm⁻¹. vscht.cz The complex pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a known spectrum. youtube.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The C≡N stretch is also Raman active. The aromatic ring vibrations will also give rise to characteristic signals in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 vscht.cz |
| Nitrile (C≡N) | Stretch | 2200 - 2260 spectroscopyonline.com |
| Aromatic (C=C) | Stretch | 1400 - 1600 vscht.cz |
Electronic Absorption (UV-Vis) and Emission Spectroscopy
UV-Vis absorption and fluorescence emission spectroscopy provide insights into the electronic transitions within a molecule.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is characterized by electronic transitions within the aromatic system. Quinoline derivatives typically exhibit absorption bands in the UV region. researchgate.netnih.gov The presence of the amino and nitrile substituents on the isoquinoline core will influence the position and intensity of these absorption bands. For example, studies on 6-aminoquinoline (B144246) have shown absorption maxima that are solvent-dependent. researchgate.net In general, molecules with extended conjugation, such as isoquinolines, will have π→π* transitions at longer wavelengths. masterorganicchemistry.com The presence of non-bonding electrons on the nitrogen atoms also allows for n→π* transitions, which are typically weaker and may appear at longer wavelengths. masterorganicchemistry.com
Emission Spectroscopy (Fluorescence): Many quinoline and isoquinoline derivatives are fluorescent. rsc.orgsciforum.net Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence emission. The wavelength of maximum emission and the fluorescence quantum yield are sensitive to the molecular structure and the solvent environment. researchgate.netresearchgate.net For instance, some 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives display solid-state fluorescence with emission wavelengths covering the entire visible light range. rsc.org
Table 3: Typical Electronic Transition Data for Aminoquinoline Derivatives
| Spectroscopy | Transition Type | Approximate Wavelength Range (nm) |
|---|---|---|
| UV-Vis Absorption | π→π* | 280 - 510 researchgate.net |
| UV-Vis Absorption | n→π* | ~270 - 300 masterorganicchemistry.com |
| Fluorescence Emission | - | 400 - 540 sciforum.netresearchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. The molecular weight of this compound can be precisely determined using high-resolution mass spectrometry. Analysis of the fragmentation patterns can help to confirm the structure by identifying the loss of specific neutral fragments, such as HCN from the nitrile group or parts of the isoquinoline ring system.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Architecture
Determination of Molecular Conformation and Geometry
In-depth Analysis of this compound Remains Elusive in Scientific Literature
A thorough review of available scientific literature reveals a significant gap in the detailed structural and spectroscopic characterization of the chemical compound this compound. Despite its potential interest within the broader class of aminoisoquinolines, a group of compounds often explored in medicinal chemistry and materials science, specific research focusing on its advanced characterization is not publicly available at this time.
The specific areas of interest for which no dedicated studies on this compound could be located include:
Analysis of Intermolecular Interactions: There are no published studies detailing the nature and extent of intermolecular forces such as hydrogen bonding and π-π stacking in the solid state of this compound. Such studies are crucial for understanding the compound's crystal packing and its physical properties.
Polymorphism and Crystal Engineering: Investigations into the potential polymorphic forms of this compound have not been reported. Crystal engineering studies, which would involve the rational design of its crystal structure to achieve desired properties, are also absent from the current body of scientific literature.
Correlation of Experimental and Theoretical Spectroscopic Data: While theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for correlating experimental spectroscopic data (e.g., IR, NMR) with molecular structure and properties, no such studies have been published specifically for this compound. Research on related quinoline and isoquinoline derivatives does exist, highlighting the utility of these methods, but direct application and comparison for the title compound are not available. nih.govchemrevlett.com
Due to the absence of specific research data for this compound in these key areas, a detailed article on its structural elucidation and advanced spectroscopic characterization cannot be compiled at this time. Further experimental and computational research would be required to provide the necessary insights.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and properties of molecules. rsc.org Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p) or cc-pVTZ, are commonly employed to model isoquinoline (B145761) systems, providing a balance of accuracy and computational efficiency. acs.orgresearchgate.netresearchgate.net Such calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic behavior. rsc.orgphyschemres.org
The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. youtube.com For 6-Aminoisoquinoline-3-carbonitrile, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov
Energetic landscapes can be further explored by calculating the energies of various conformers or isomers, providing insight into the molecule's potential for different spatial arrangements and the energy barriers between them. researchgate.net This is crucial for understanding its behavior in different chemical environments.
Table 1: Illustrative Optimized Geometric Parameters for Isoquinoline Core
This table presents typical bond lengths and angles for an isoquinoline ring system, as would be determined by DFT calculations. The actual values for this compound would be influenced by the amino and carbonitrile substituents.
| Parameter | Typical Value (DFT Calculation) |
| C-N Bond Length | ~1.37 Å |
| C-C Bond Length (Aromatic) | ~1.40 Å |
| C-C-N Bond Angle | ~123° |
| C-N-C Bond Angle | ~117° |
Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and electronic properties. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. nih.govyoutube.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability. nih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.govschrodinger.com For isoquinoline derivatives, DFT calculations are routinely used to determine these energy levels and predict their electronic behavior and potential for use in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.netnih.gov
Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors
Based on typical values for heterocyclic aromatic compounds, this table shows the kind of data generated from FMO analysis.
| Parameter | Symbol | Formula | Illustrative Value |
| HOMO Energy | E_HOMO | - | -5.8 eV |
| LUMO Energy | E_LUMO | - | -1.5 eV |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.3 eV |
| Ionization Potential | IP | -E_HOMO | 5.8 eV |
| Electron Affinity | EA | -E_LUMO | 1.5 eV |
| Chemical Hardness | η | (IP - EA) / 2 | 2.15 eV |
| Electronegativity | χ | (IP + EA) / 2 | 3.65 eV |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. wuxiapptec.comnih.gov It plots the electrostatic potential onto the molecule's electron density surface. blogspot.com Color-coding reveals the regions of varying charge: red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas show electron-deficient regions (positive potential), prone to nucleophilic attack. youtube.comresearchgate.net
For this compound, an MEP map would likely show negative potential around the nitrogen atom of the isoquinoline ring and the nitrogen of the nitrile group, as well as the amino group, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles. The aromatic protons would exhibit a more positive potential. wuxiapptec.com This analysis is invaluable for predicting intermolecular interactions and sites of chemical reactivity. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by localizing it into bonds and lone pairs, offering a chemically intuitive Lewis structure representation. q-chem.comq-chem.com This method calculates the partial charges on each atom, providing a more robust description than simpler methods like Mulliken population analysis. usc.edu
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. osti.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, revealing how a molecule flexes, bends, and rotates at a given temperature. youtube.comnih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. researchgate.net For this compound, DFT methods can be used to calculate:
Vibrational Frequencies: The calculated infrared (IR) and Raman spectra can be compared with experimental FT-IR and FT-Raman spectra. A close match between the calculated and observed vibrational modes helps to confirm the optimized molecular structure and allows for a detailed assignment of the spectral bands. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these theoretical shifts with experimental NMR data serves as a stringent test of the calculated electronic structure.
Electronic Transitions: Time-Dependent DFT (TD-DFT) can predict the energies of electronic excitations, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.net This helps to explain the color and photophysical properties of the compound and corroborates the calculated HOMO-LUMO gap. schrodinger.comresearchgate.net
In Silico Studies of Molecular Properties Relevant to Intermolecular Interactions
Computational and theoretical chemistry provide powerful tools for investigating the molecular properties of this compound at the electronic level. In silico studies, particularly those employing density functional theory (DFT), are instrumental in elucidating the structural and electronic features that govern its intermolecular interactions. These theoretical investigations offer insights into the molecule's reactivity, stability, and potential for forming non-covalent bonds, which are crucial for understanding its behavior in various chemical and biological environments.
Methodologies such as DFT, often using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to optimize the molecular geometry and calculate various electronic properties. nih.govderpharmachemica.comrsc.org These calculations allow for the analysis of the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges, all of which are fundamental to predicting how the molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP) Analysis
The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netimist.ma The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential.
For this compound, the MEP analysis would likely reveal several key features:
Negative Potential Regions (Nucleophilic Sites): The most negative electrostatic potential (typically colored red or yellow) is expected to be localized around the nitrogen atom of the nitrile group (-C≡N) and the nitrogen atom within the isoquinoline ring. These regions are rich in electron density and are therefore susceptible to electrophilic attack. The lone pair of electrons on the amino group (-NH2) would also contribute to a region of negative potential, making it a potential site for hydrogen bond donation.
Positive Potential Regions (Electrophilic Sites): Regions of positive electrostatic potential (typically colored blue) are generally found around the hydrogen atoms of the amino group and the aromatic protons. These electron-deficient areas are favorable sites for nucleophilic attack.
These distinct regions of positive and negative potential are critical in guiding intermolecular interactions such as hydrogen bonding and π-π stacking.
Frontier Molecular Orbital (FMO) Analysis
Frontier molecular orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. youtube.comyoutube.comyoutube.com The energy and localization of these orbitals are key determinants of a molecule's ability to donate or accept electrons.
Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital from which an electron is most readily donated. For this compound, the HOMO is expected to be primarily localized on the electron-donating amino group and the π-system of the isoquinoline ring. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity. youtube.com
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital that can accept an electron. In this molecule, the LUMO is likely to be distributed over the electron-withdrawing nitrile group and the heterocyclic ring system. The energy of the LUMO is associated with the molecule's electron affinity and its electrophilicity. youtube.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Mulliken Atomic Charges
Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule, providing a quantitative measure of the electron distribution. derpharmachemica.com While the specific charge values are dependent on the computational method and basis set used, the analysis for this compound would likely show:
Negative charges concentrated on the nitrogen atoms of the isoquinoline ring and the nitrile group, as well as the nitrogen of the amino group, reflecting their higher electronegativity.
Positive charges on the hydrogen atoms of the amino group and the carbon atoms bonded to the electronegative nitrogen atoms.
This charge distribution further informs the understanding of the molecule's electrostatic interactions and reactive behavior.
The following tables present hypothetical, yet plausible, data derived from in silico calculations for this compound, based on principles observed in similar molecular systems.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 4.14 |
Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Sites
| Atomic Site | Potential (kcal/mol) | Implication |
| Isoquinoline Ring Nitrogen | -35.8 | Nucleophilic Center |
| Nitrile Group Nitrogen | -42.5 | Strong Nucleophilic Center |
| Amino Group Nitrogen | -28.1 | Nucleophilic and H-bond donor site |
| Amino Group Hydrogens | +25.3 | Electrophilic and H-bond donor site |
Table 3: Hypothetical Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| N (isoquinoline ring) | -0.25 |
| C (nitrile group) | +0.15 |
| N (nitrile group) | -0.30 |
| N (amino group) | -0.45 |
| H (amino group) | +0.22 |
Reactivity Profiles and Derivatization Strategies
Chemical Transformations Involving the Amino Functionality
The amino group (-NH₂) at the C-6 position is a potent nucleophile and an activating group for electrophilic aromatic substitution, making it a primary site for a variety of chemical modifications. byjus.com
The lone pair of electrons on the nitrogen atom of the amino group allows it to readily act as a nucleophile, attacking electrophilic centers to form a range of derivatives.
Amide Formation: One of the most common transformations is acylation to form amides. This is typically achieved by reacting 6-Aminoisoquinoline-3-carbonitrile with acyl chlorides, anhydrides, or carboxylic acids activated by coupling agents. For the structurally related 6-aminoisoquinoline (B57696), standard peptide coupling conditions have been shown to be effective. google.com These reactions involve the nucleophilic attack of the amino group on the activated carbonyl carbon. nih.govorganic-chemistry.org Common coupling agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used with an additive such as 4-Dimethylaminopyridine (DMAP) to facilitate the reaction. google.com The general procedure involves dissolving the carboxylic acid in an anhydrous solvent like dimethylformamide (DMF), followed by the addition of the coupling agents and then this compound. google.com
Urea Formation: Substituted ureas can be synthesized by reacting the amino group with isocyanates or by a Curtius rearrangement of an acyl azide (B81097) followed by trapping with the amine. organic-chemistry.org The reaction with an isocyanate (R-N=C=O) involves the nucleophilic addition of the amino group to the central carbon of the isocyanate. This method is highly efficient for creating both symmetrical and unsymmetrical ureas. organic-chemistry.orgresearchgate.net Another approach involves the reaction with phosgene (B1210022) or a phosgene equivalent, followed by reaction with another amine. organic-chemistry.org
Table 1: Nucleophilic Reactions at the Amino Group
| Reaction Type | Reagents | Functional Group Formed |
|---|---|---|
| Acylation | Carboxylic Acid + Coupling Agent (e.g., EDC, HATU) | Amide (-NH-C(=O)-R) |
| Acylation | Acyl Halide (R-COCl) | Amide (-NH-C(=O)-R) |
| Urea Formation | Isocyanate (R-NCO) | Urea (-NH-C(=O)-NH-R) |
While the primary amino group is a nucleophile, electrophilic reactions can occur on the aromatic ring, which is activated by the amino group. The -NH₂ group is a powerful ortho-, para-directing group in electrophilic aromatic substitution (SEAr) reactions. byjus.comwikipedia.org For this compound, this directing effect would enhance reactivity at the C-5 and C-7 positions. However, the high reactivity can sometimes lead to multiple substitutions or side reactions. byjus.com
To achieve selective substitution, the amino group is often protected, for instance, by acetylation to form an acetamido group (-NHCOCH₃). This protection moderates the activating effect and sterically hinders the ortho positions, often favoring the para-substituted product. byjus.com Following the electrophilic substitution, the protecting group can be removed by hydrolysis to regenerate the amino group. byjus.com Direct alkylation on the nitrogen atom is also possible but can be difficult to control, often leading to mixtures of primary, secondary, and tertiary amines.
The 6-amino group can serve as a key nucleophile in the construction of fused heterocyclic systems. By reacting this compound with bifunctional electrophiles, new rings can be annulated onto the isoquinoline (B145761) framework. For example, reaction with a β-keto ester could lead to the formation of a fused pyridinone ring, a reaction analogous to the Combes quinoline (B57606) synthesis. Similarly, reactions with diketones or their equivalents can be used to construct fused pyrazine (B50134) or diazepine (B8756704) rings, depending on the reagent and reaction conditions. These intramolecular or intermolecular cyclizations are fundamental strategies in heterocyclic chemistry for building complex polycyclic molecules. arsdcollege.ac.inresearchgate.net
Reactions of the Carbonitrile Group
The carbonitrile (or cyano) group (-C≡N) at the C-3 position is a versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom. openstax.org
The electrophilic carbon of the nitrile is susceptible to attack by various nucleophiles. openstax.org
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds via an initial nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, leading to an amide intermediate (6-aminoisoquinoline-3-carboxamide). openstax.orglibretexts.org With continued heating, this amide can be further hydrolyzed to the corresponding carboxylic acid (6-aminoisoquinoline-3-carboxylic acid) and ammonia (B1221849). libretexts.org
Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon to form an imine anion intermediate. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone (3-acyl-6-aminoisoquinoline). This provides a valuable route for C-C bond formation at the 3-position. libretexts.org
Formation of Thioamides: The nitrile can be converted to a thioamide by treatment with hydrogen sulfide (B99878) (H₂S) or other sulfurating agents like Lawesson's reagent.
Formation of Amidines: Reaction with amines can lead to the formation of amidines, often requiring activation of the nitrile group to enhance its electrophilicity. nih.gov
The carbonitrile group can be reduced to a primary amine, providing the (6-aminoisoquinolin-3-yl)methanamine derivative. This transformation adds a flexible aminomethyl linker to the isoquinoline core, a common structural motif in medicinal chemistry.
Common methods for nitrile reduction include: wikipedia.org
Catalytic Hydrogenation: This is a widely used industrial method, employing hydrogen gas (H₂) over a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂). wikipedia.orgcommonorganicchemistry.com The reaction is typically carried out at elevated temperature and pressure. chemguide.co.uk To prevent the formation of secondary and tertiary amine byproducts, ammonia is sometimes added to the reaction mixture. commonorganicchemistry.com
Chemical Reduction: Powerful hydride-donating reagents are very effective for this conversion. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, cleanly reduces nitriles to primary amines. chemguide.co.ukyoutube.com Other reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) can also be used. commonorganicchemistry.com
Table 2: Reactions at the Carbonitrile Group
| Reaction Type | Reagents | Functional Group Formed |
|---|---|---|
| Reduction | H₂/Raney Ni or Pd/C | Primary Amine (-CH₂NH₂) |
| Reduction | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) |
Hydrolysis and Other Functional Group Interconversions
The nitrile and amino moieties of 6-aminoisoisoquinoline-3-carbonitrile are primary sites for functional group interconversions, enabling the synthesis of a diverse range of derivatives.
The carbon-nitrogen triple bond of the nitrile group is a key reactive center. ebsco.com This group is strongly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.orglibretexts.org One of the most fundamental transformations is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions, proceeding through an intermediate amide. openstax.orgchemistrysteps.comlibretexts.org In an acidic medium, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon and facilitates the addition of water. ebsco.comchemistrysteps.com Conversely, under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the nitrile carbon. libretexts.orgchemistrysteps.com
Beyond hydrolysis, the nitrile group can be reduced to a primary amine (R-CH₂-NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). ebsco.comopenstax.orglibretexts.org This reaction involves the nucleophilic addition of a hydride ion to the nitrile's carbon, forming an imine anion intermediate, which is then further reduced and subsequently protonated upon the addition of water. openstax.orglibretexts.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL), can selectively reduce the nitrile to an aldehyde. vanderbilt.edu
Another significant reaction is the addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile. This reaction leads to the formation of ketones after hydrolysis of the intermediate imine anion. openstax.orgchemistrysteps.comlibretexts.org This method provides an effective route for creating new carbon-carbon bonds. libretexts.org
The amino group at the 6-position also offers opportunities for derivatization. Standard reactions for aromatic amines, such as acylation, alkylation, and diazotization, can be employed to introduce a variety of substituents, further expanding the chemical space accessible from this starting material.
| Functional Group | Reagent(s) | Product | Reaction Type |
| Nitrile | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid | Hydrolysis |
| Nitrile | LiAlH₄, then H₂O | Primary Amine | Reduction |
| Nitrile | DIBAL, then H₂O | Aldehyde | Reduction |
| Nitrile | Grignard Reagent (R-MgX), then H₂O | Ketone | Nucleophilic Addition |
| Amino | Acyl Halide/Anhydride (B1165640) | Amide | Acylation |
Reactivity of the Isoquinoline Ring System
The isoquinoline core of 6-aminoisoisoquinoline-3-carbonitrile is an aromatic heterocyclic system that can undergo various substitution reactions to introduce additional functional groups.
Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core
The reactivity of the isoquinoline ring towards electrophilic aromatic substitution is influenced by the existing substituents. The amino group at the 6-position is an activating group, directing incoming electrophiles primarily to the ortho and para positions. Conversely, the nitrile group at the 3-position is a deactivating group. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur at specific positions on the benzene (B151609) ring portion of the isoquinoline system, guided by the strong activating effect of the amino group.
Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly at positions activated by electron-withdrawing groups. The presence of the nitrile group can facilitate SNAr reactions on the pyridine (B92270) ring of the isoquinoline, especially if a good leaving group is present at an appropriate position.
Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the further functionalization of the 6-aminoisoisoquinoline-3-carbonitrile scaffold. To utilize these reactions, the molecule typically needs to be first converted into a derivative bearing a suitable handle, such as a halide or a triflate. For instance, the amino group can be transformed into a halide via a Sandmeyer reaction, or a hydroxyl group (introduced via hydrolysis of the amino group) can be converted to a triflate.
Once a halo- or triflate-substituted isoquinoline is obtained, a variety of cross-coupling reactions can be performed:
Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) to form a new carbon-carbon bond.
Heck Coupling: Reaction with an alkene to introduce a vinyl group.
Sonogashira Coupling: Reaction with a terminal alkyne to create a carbon-carbon triple bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.
C-H Activation/Functionalization: Direct coupling at a C-H bond, which is an increasingly important area of research for streamlined synthesis.
These reactions provide access to a vast array of complex molecules with tailored electronic and steric properties.
| Reaction | Reactants | Catalyst/Reagents | Product Feature |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid/Ester | Pd Catalyst, Base | New C-C Bond |
| Heck Coupling | Alkene | Pd Catalyst, Base | Vinyl Group |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu Catalysts, Base | Alkynyl Group |
| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Base | New C-N Bond |
Regioselectivity and Chemoselectivity in Multi-functionalized Isoquinoline Derivatives
When working with a molecule possessing multiple reactive sites like 6-aminoisoisoquinoline-3-carbonitrile, achieving regioselectivity and chemoselectivity is paramount.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, the reduction of the nitrile group to an amine can often be achieved with LiAlH₄ without affecting the aromatic rings. Conversely, catalytic hydrogenation might reduce both the nitrile and the isoquinoline ring system depending on the chosen conditions. The choice of reagents and reaction conditions is critical. For instance, a mild reducing agent like DIBAL can selectively reduce the nitrile to an aldehyde, while leaving the amino group untouched. vanderbilt.edu
Regioselectivity concerns the specific position at which a reaction occurs. In electrophilic aromatic substitution, the directing effects of the existing amino and nitrile groups will dictate the position of the incoming substituent. The powerful ortho-, para-directing amino group will likely dominate, leading to substitution at positions 5 or 7. In palladium-catalyzed cross-coupling reactions on a di-halogenated isoquinoline derivative, the relative reactivity of the C-X bonds (e.g., C-I > C-Br > C-Cl) can be exploited to achieve selective, stepwise functionalization.
By carefully selecting the reaction type, reagents, and conditions, chemists can control the outcome of reactions on the 6-aminoisoisoquinoline-3-carbonitrile scaffold, enabling the rational design and synthesis of complex, highly functionalized molecules.
Structure Activity Relationship Sar and Biological Mechanism Elucidation
Rational Design of Derivatives for Biological Studies
The rational design of derivatives based on the 6-aminoisoquinoline-3-carbonitrile core involves strategic modifications to enhance biological activity and selectivity. This process often leverages computational chemistry and a deep understanding of the target's structure to guide synthetic efforts. bernstein-plus-sons.com The isoquinoline (B145761) ring system is a versatile scaffold that allows for substitutions at various positions, influencing the molecule's interaction with its biological target.
Key strategies in the rational design of these derivatives include:
Bioisosteric Replacement: This involves substituting one part of the molecule with a chemical group that has similar physical or chemical properties, aiming to improve potency, selectivity, or pharmacokinetic properties. nih.gov
Structure-Based Design: When the three-dimensional structure of the target protein is known, derivatives can be designed to fit precisely into the binding site, maximizing favorable interactions and increasing affinity. bernstein-plus-sons.com
Fragment-Based Drug Discovery: Small molecular fragments that bind to the target can be identified and then elaborated or combined to create more potent lead compounds. The 6-aminoisoquinoline (B57696) core itself can be considered a key fragment for building kinase inhibitors. nih.gov
For instance, the synthesis of various quinoline (B57606) and isoquinoline derivatives is a common approach to explore the structure-activity relationships (SAR). By introducing different functional groups, researchers can probe the chemical space around the core scaffold to identify modifications that enhance target engagement and cellular activity. nih.govbiorxiv.org The 6-amino group, for example, often serves as a crucial anchor point or a vector for further chemical elaboration to interact with specific residues within a target protein's active site.
Exploration of Enzyme Inhibition Mechanisms
Derivatives of this compound are primarily investigated for their ability to inhibit enzymes, particularly protein kinases, which play a crucial role in cellular signaling pathways.
Many kinase inhibitors derived from quinoline and isoquinoline scaffolds function as ATP-competitive inhibitors. mdpi.comunimi.it They are designed to occupy the ATP-binding pocket located in the catalytic domain of the kinase, thereby preventing the phosphorylation of substrate proteins. unimi.it The nitrogen atom within the quinoline or isoquinoline ring is often critical for this interaction, as it can form hydrogen bonds with key amino acid residues in the "hinge region" of the kinase, mimicking the interaction of the adenine part of ATP. mdpi.comirins.org
The development of these inhibitors aims to exploit both conserved features and unique structural differences within the ATP-binding sites of various kinases to achieve selectivity. nih.gov While many inhibitors target the active conformation of the kinase (Type I inhibitors), others are designed to bind to the inactive conformation (Type II inhibitors), often extending into an adjacent allosteric pocket to achieve greater selectivity. The design of derivatives based on the 6-aminoisoquinoline core explores these binding modes to optimize potency and selectivity profiles against specific kinase targets.
Beyond individual kinases, derivatives of the this compound scaffold have been explored for their effects on critical signaling pathways involved in inflammation and cell death, such as those mediated by NF-κB and RIPK1.
NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that regulate immune responses, inflammation, and cell survival. nih.gov Dysregulation of the NF-κB pathway is linked to numerous inflammatory diseases and cancers. nih.gov Some quinazoline-based compounds have been shown to be potent inhibitors of NF-κB transcriptional activation. These inhibitors can interfere with the pathway by preventing the nuclear translocation of NF-κB dimers, thereby blocking the transcription of target inflammatory genes like TNF-α. nih.gov
RIPK1 Pathway: Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a key regulator of cell death (necroptosis) and inflammation. nih.govresearchgate.net The kinase activity of RIPK1 is essential for initiating necroptosis, a form of programmed cell death. nih.gov Inhibiting RIPK1 kinase activity is a therapeutic strategy for various inflammatory conditions. nih.gov Certain 1-aminoisoquinoline derivatives have been identified as potent RIPK1 inhibitors. These compounds typically act as hinge-binders, forming critical hydrogen bonds within the ATP-binding site of RIPK1, specifically with residues like Met95. nih.gov
| Pathway/Target | Role | Inhibition Mechanism |
| Kinases | Signal Transduction, Cell Proliferation | ATP-competitive inhibition at the kinase hinge region. |
| NF-κB | Inflammation, Immunity, Cell Survival | Inhibition of transcriptional activation, potentially by preventing nuclear translocation. nih.gov |
| RIPK1 | Necroptosis, Inflammation | ATP-competitive inhibition, forming hydrogen bonds with hinge residues like Met95. nih.gov |
Molecular Recognition and Ligand-Target Binding Studies
To understand and optimize the interaction between this compound derivatives and their biological targets, a combination of computational and experimental techniques is employed.
Computational methods are invaluable for predicting and analyzing how a ligand binds to its target protein. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. umsha.ac.ir For quinoline and isoquinoline-based inhibitors, docking studies are used to visualize how the molecule fits into the ATP-binding pocket of a kinase or the active site of another enzyme. mdpi.comnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and can explain the structure-activity relationships observed experimentally. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time. researchgate.netresearchgate.net These simulations model the movement of every atom in the system, providing insights into the flexibility of the protein and the ligand, and confirming the stability of key binding interactions. researchgate.netnih.gov For example, MD simulations can verify that the quinoline nitrogen remains engaged with the kinase hinge region throughout the simulation. mdpi.com
| Computational Method | Purpose | Key Insights for this compound Derivatives |
| Molecular Docking | Predicts binding pose and affinity. | Identification of key H-bonds with kinase hinge residues; prediction of interactions with specific amino acids (e.g., Met, Asp, Glu). nih.govnih.gov |
| Molecular Dynamics | Assesses the stability of the ligand-protein complex. | Confirmation of stable binding over time; analysis of conformational changes in the protein and ligand. researchgate.netnih.gov |
Biophysical assays provide direct, quantitative measurements of drug-target interactions, which are essential for validating computational predictions and guiding lead optimization. reactionbiology.comichorlifesciences.com
Commonly used techniques include:
Surface Plasmon Resonance (SPR): SPR is a highly sensitive method for measuring real-time binding kinetics (association and dissociation rates) and affinity (KD). reactionbiology.comcriver.com It is widely used in drug discovery to characterize the interaction between small molecule inhibitors and their protein targets. ichorlifesciences.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. reactionbiology.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). ichorlifesciences.com
Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry, TSA measures the change in a protein's melting temperature upon ligand binding. A significant increase in the melting temperature indicates that the ligand stabilizes the protein, which is a strong indicator of direct binding. reactionbiology.comreactionbiology.com
These techniques are crucial for confirming that a designed compound binds to its intended target and for quantifying the potency of the interaction, which is a critical step in the drug discovery process. ichorlifesciences.com
Correlation Between Structural Modifications and Biological Activity Profiles
The biological activity of derivatives based on the 6-aminoisocuinoline-3-carbonitrile scaffold is intricately linked to the nature and position of various substituents. Extensive research has elucidated the structure-activity relationships (SAR) of these compounds, particularly in the context of their anticancer and antimicrobial properties. Modifications at the C4, C6, and C7 positions of the quinoline ring have been systematically explored to optimize potency and selectivity.
A significant body of research has focused on 4-anilinoquinoline-3-carbonitriles as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases, which are crucial targets in cancer therapy. The core structure of 6-amino-4-(arylamino)quinoline-3-carbonitrile serves as a versatile template for introducing various functionalities.
The substitution pattern on the 4-anilino moiety also plays a critical role in determining the activity profile. The presence and position of various functional groups on this phenyl ring can modulate the binding affinity of the compound to the target enzyme.
In the realm of antimicrobial agents, quinoline-3-carbonitrile derivatives have shown promise. Modifications leading to new derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, the synthesis of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives has yielded compounds with notable antimicrobial potential. chemijournal.com The nature of the substituent at the 1-position of the benzo[f]quinoline ring system has been found to be a key determinant of the antibacterial spectrum and potency.
The following tables summarize the key structure-activity relationships observed in various studies on 6-aminoisocuinoline-3-carbonitrile analogs and related quinoline-3-carbonitrile derivatives.
Structure-Activity Relationship of 4-Anilinoquinoline-3-carbonitrile Derivatives as EGFR and HER-2 Kinase Inhibitors
| Modification Site | Substituent | Effect on Biological Activity |
| 6-position | Butynamide Michael acceptor | Irreversible inhibition of EGFR and HER-2 kinases |
| 6-position | Crotonamide Michael acceptor | Irreversible inhibition of EGFR and HER-2 kinases |
| 6-position | Methacrylamide (B166291) Michael acceptor | Irreversible inhibition of EGFR and HER-2 kinases |
| Michael acceptor | Water-solubilizing groups | Enhanced biological properties |
Data derived from studies on 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives. nih.gov
Structure-Activity Relationship of Quinoline-3-carbonitrile Derivatives as Antibacterial Agents
| Compound Series | Key Structural Features | Observed Antibacterial Activity |
| Quinoline-3-carbonitrile derivatives | Varied substituents on the quinoline core | Promising activity against Gram-positive and Gram-negative bacteria |
| 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitriles | Different aromatic aldehydes incorporated | Some derivatives exhibit good antimicrobial activity |
This table summarizes general findings from studies on various quinoline-3-carbonitrile derivatives. nih.govchemijournal.com
Advanced Academic Applications in Materials Science
Development of Fluorescent and Luminescent Materials
The isoquinoline (B145761) scaffold is a well-established component in the design of fluorescent molecules. nih.govnih.govnih.gov The inherent aromaticity and the presence of a nitrogen heteroatom often lead to interesting photophysical properties, including fluorescence. rsc.org The strategic placement of electron-donating (amino) and electron-withdrawing (cyano) groups on the isoquinoline framework of 6-Aminoisoquinoline-3-carbonitrile is expected to create a push-pull system, which can enhance intramolecular charge transfer (ICT) and lead to strong fluorescence. sciforum.net
While direct studies on the fluorescence of this compound are limited, research on analogous structures provides significant insights. For instance, a study on 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives demonstrated that these compounds exhibit full-color-tunable solid-state emissions. rsc.org This suggests that the this compound core is a promising platform for developing novel solid-state emitters.
Many traditional fluorophores exhibit strong emission in dilute solutions but suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregates, which limits their practical applications. nih.gov To overcome this, researchers have focused on materials exhibiting dual-state emission (DSE) or aggregation-induced emission (AIE).
Dual-State Emission (DSE): Molecules with DSE properties are emissive in both solution and aggregated states. researchgate.net This is often achieved by designing molecules that can adopt different conformations or engage in specific intermolecular interactions in the two states, thus bypassing the quenching pathways. The structure of this compound, with its potential for forming both hydrogen bonds (via the amino group) and π-π stacking interactions, could potentially be engineered to exhibit DSE.
Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.govwikipedia.org This effect is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway. youtube.com The presence of rotatable amino and cyano groups in this compound suggests that it could be a candidate for AIE if its molecular design promotes such restricted motion in the solid state. The study on 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives, which showed strong solid-state fluorescence, supports the potential for AIE-like behavior in similar isoquinoline-based systems. rsc.org
The photophysical properties, such as fluorescence quantum yield (ΦF) and excited-state lifetime (τ), are crucial metrics for evaluating the performance of a fluorescent material.
| Property | Description | Significance |
| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | A higher ΦF indicates a more efficient fluorescent material. |
| Excited-State Lifetime (τ) | The average time a molecule spends in the excited state before returning to the ground state. | Longer lifetimes can be beneficial for certain applications like time-resolved fluorescence imaging. |
The solid-state emission properties of organic fluorophores are highly dependent on their molecular conformation and packing in the crystalline or aggregated state. rsc.org X-ray crystallography is a key technique for elucidating these structural details. nih.gov
For the closely related 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives, crystal structure analysis revealed that twisted molecular conformations and loose stacking modes were responsible for their strong solid-state fluorescence. rsc.org This prevention of strong π-π stacking interactions is a common strategy to mitigate aggregation-caused quenching. It is plausible that the molecular packing of this compound could be similarly controlled through chemical modification to enhance its solid-state emission. For example, the introduction of bulky substituents could enforce a twisted conformation and prevent quenching.
Potential in Organic Electronic Devices and Optoelectronic Materials
Isoquinoline-based materials have shown promise as emitters and charge transport materials in organic light-emitting diodes (OLEDs). numberanalytics.com The tunable electronic properties of isoquinoline derivatives make them suitable for a range of optoelectronic applications. amerigoscientific.com The push-pull nature of this compound, arising from the amino and cyano groups, suggests its potential for use as an emissive layer or a host material in OLEDs. The ability to tune the emission color, as demonstrated in analogous compounds, is a significant advantage for developing full-color displays. rsc.org
Role as Building Blocks for Supramolecular Assemblies
The functional groups present in this compound make it an excellent building block for the construction of more complex supramolecular assemblies. The amino group can act as a hydrogen bond donor, while the nitrogen atom in the isoquinoline ring and the nitrile group can act as hydrogen bond acceptors. These interactions, along with π-π stacking of the aromatic core, can be utilized to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. Such supramolecular assemblies can exhibit novel properties that are not present in the individual molecules, with potential applications in sensing, catalysis, and drug delivery. amerigoscientific.com
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of isoquinoline (B145761) frameworks has been a long-standing area of focus in organic chemistry. nih.govrsc.org Historically, methods such as the Pictet-Spengler and Bischler-Napieralski reactions have been staples. However, the future of synthesizing 6-Aminoisoquinoline-3-carbonitrile and its derivatives lies in the adoption of more efficient, sustainable, and versatile strategies. nih.gov Research is increasingly pivoting towards methodologies that offer high atom economy, mild reaction conditions, and a reduced environmental footprint.
Emerging synthetic approaches include:
Transition-Metal Catalysis : Methodologies employing catalysts like rhodium(III) and copper(I) are enabling the construction of complex isoquinoline and isoquinolone cores through C-H activation and annulation reactions. nih.govresearchgate.net These methods often proceed under milder conditions and offer broader functional group tolerance compared to traditional routes. researchgate.net For instance, the [Cp*Rh(III)]-catalyzed annulation of amides with alkynes represents a powerful, step-economical strategy for building substituted isoquinolone systems that can be precursors to highly functionalized isoquinolines. nih.gov
Photoredox and Light-Mediated Catalysis : Visible-light-mediated reactions are gaining prominence as a green chemistry tool. researchgate.netacs.org These reactions can facilitate cascade cyclizations and other transformations under ambient temperatures, using light as a traceless reagent. acs.org Developing a light-mediated synthesis for the this compound backbone could significantly improve the sustainability of its production.
Flow Chemistry : The use of continuous-flow reactors offers enhanced control over reaction parameters, improved safety for hazardous reactions, and simplified scalability. Applying flow chemistry to the synthesis of this compound could enable more efficient and reproducible production for further research and development.
Direct Ammoxidation : Recent advances in the direct conversion of methylarenes to aryl nitriles using photothermal coupling systems present a novel approach. acs.org Exploring the adaptation of such methods for late-stage nitrile group installation on a pre-formed 6-aminoisoquinoline (B57696) core could provide a more convergent and efficient synthetic pathway.
Table 1: Comparison of Synthetic Strategies for Isoquinoline Derivatives
| Feature | Traditional Methods (e.g., Pictet-Spengler) | Modern Catalytic Methods (e.g., Metal-, Photo-catalyzed) |
| Catalyst | Often strong acids, dehydrating agents | Transition metals (Rh, Cu, Pd), photocatalysts |
| Conditions | Frequently harsh, high temperatures | Generally milder, often room temperature |
| Sustainability | Lower atom economy, stoichiometric waste | Higher atom economy, catalytic, reduced waste |
| Versatility | Limited by precursor availability | Broader substrate scope and functional group tolerance thieme-connect.de |
| Key Advantage | Well-established and understood | High efficiency, novel bond formations, sustainability acs.org |
Advanced Spectroscopic and Imaging Techniques for Real-time Studies
Understanding the mechanism of action and cellular fate of this compound requires moving beyond static measurements. The development of advanced spectroscopic and imaging techniques allows for the real-time visualization and quantification of molecular interactions within complex biological environments like living cells. nih.govelsevierpure.com
A particularly promising avenue involves leveraging the compound's intrinsic nitrile (C≡N) group. The C≡N bond possesses a unique vibrational frequency in a region of the infrared spectrum that is relatively free from interference from biological molecules. nih.gov This makes it an ideal intrinsic probe for vibrational imaging techniques.
Mid-Infrared Photothermal (MIP) Imaging : Recent breakthroughs have utilized nitrile-tagged molecules, termed "nitrile chameleons," for real-time mid-infrared photothermal imaging of enzyme activity in living systems. nih.gov This technique can detect the subtle shift in the nitrile group's vibrational frequency as a substrate is converted to a product, allowing for the mapping of enzymatic activity with high spatial resolution. nih.gov this compound could be studied as a potential enzyme inhibitor or probe using this label-free approach.
Stimulated Raman Scattering (SRS) Microscopy : SRS is another powerful, label-free chemical imaging technique that provides high-speed, three-dimensional mapping of chemical bond distributions. nih.gov It can visualize the distribution of lipids, proteins, and small molecules like this compound within cells and tissues by tuning into the specific vibrational frequency of the nitrile bond, offering insights into its subcellular localization and metabolism. nih.gov
Table 2: Emerging Imaging Techniques for Studying this compound
| Technique | Principle | Advantage for this compound |
| Mid-IR Photothermal Imaging | Detects IR absorption via thermal effects nih.gov | Utilizes the nitrile group as a built-in vibrational probe to study molecular interactions in real-time. nih.gov |
| Stimulated Raman Scattering (SRS) | Enhances weak Raman signals via stimulated emission nih.gov | Enables high-speed, label-free 3D imaging of the compound's distribution in living cells and tissues. nih.gov |
| Super-Resolution Microscopy (e.g., STED) | Overcomes the diffraction limit of light nih.gov | Could provide nanoscale resolution of the compound's interaction with specific subcellular structures if fluorescently tagged. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The paradigm of drug discovery is being transformed by artificial intelligence (AI) and machine learning (ML). ijpsjournal.com These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, significantly accelerating the discovery process. researchgate.netnih.gov For this compound, AI/ML offers a powerful engine for rational drug design and hypothesis testing.
Key applications in this area include:
Predictive Modeling : ML algorithms can be trained on existing data for isoquinoline derivatives to build models that predict biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.gov This allows for the in silico screening of virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis.
De Novo Drug Design : Generative AI models can design entirely new molecules based on desired properties. nih.gov By providing the this compound scaffold as a starting point and defining target parameters (e.g., high affinity for a specific kinase, low predicted toxicity), these models can propose novel derivatives with a higher probability of success.
High-Content Image Analysis : In biological screening, AI-powered image analysis can automatically quantify the phenotypic effects of compounds on cells from microscopy images. youtube.com This allows for a much richer, multi-parametric understanding of the biological impact of this compound beyond a single endpoint.
Table 3: AI/ML Applications in this compound Research
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | ML models predict the activity of virtual compounds against a biological target. nih.gov | Rapidly identifies high-potential derivatives for synthesis, saving time and resources. |
| De Novo Design | Generative models create novel molecular structures with optimized properties. nih.gov | Explores a wider chemical space to discover innovative and more effective compounds. |
| ADMET Prediction | Algorithms predict pharmacokinetic and toxicity profiles from chemical structure. nih.gov | Reduces late-stage failures by flagging compounds with poor drug-like properties early on. |
| Synthesis Planning | AI tools suggest retrosynthetic pathways for target molecules. researchgate.net | Assists chemists in designing efficient routes to novel, complex derivatives. |
Exploration of New Catalytic Applications
Beyond its biological potential, the unique electronic and structural features of this compound suggest its utility in the field of catalysis. The isoquinoline ring system is recognized as a privileged structure for creating chiral ligands in asymmetric synthesis, and its derivatives are used in the construction of advanced materials with catalytic properties. nih.govamerigoscientific.com
Future research could explore:
Ligand Development for Metal-Organic Frameworks (MOFs) : Isoquinoline derivatives serve as organic linkers in the synthesis of MOFs. amerigoscientific.com The amino and nitrile groups of this compound provide excellent coordination sites for metal ions. This could enable the creation of novel MOFs with tailored pore sizes and functionalities, potentially acting as highly selective catalysts for chemical transformations. amerigoscientific.com
Asymmetric Catalysis : The C1 position of the isoquinoline core can be a stereogenic center, and chiral isoquinolines are effective ligands in asymmetric catalysis. nih.gov Developing synthetic routes to chiral derivatives of this compound could yield new ligands for enantioselective reactions, a critical need in pharmaceutical manufacturing.
Organocatalysis : The combination of an aromatic amine and a nitrile group on a rigid heterocyclic scaffold presents an interesting motif for organocatalysis. The compound or its derivatives could potentially act as a Lewis base, hydrogen bond donor, or engage in other non-covalent interactions to catalyze organic reactions, offering a metal-free catalytic system.
Expanding the Scope of Research into Other Interdisciplinary Fields
The potential applications of this compound are not confined to medicinal chemistry. Its distinct chemical functionalities make it an attractive candidate for exploration in materials science and chemical biology.
Materials Science : Isoquinoline-based polymers and small molecules have been investigated for their use in conductive materials, optical devices, and sensors. amerigoscientific.com The electron-donating amino group and electron-withdrawing nitrile group create a "push-pull" system on the aromatic core, which can give rise to interesting photophysical properties like fluorescence. This suggests potential applications as:
Organic Light-Emitting Diodes (OLEDs) : As a dopant or emitter layer in OLED devices.
Chemosensors : The fluorescence of the molecule could be quenched or enhanced upon binding to specific metal ions or analytes, forming the basis of a selective sensor.
Chemical Biology Probes : The compound's rigid structure and potential fluorescence make it a valuable scaffold for developing chemical probes. By attaching specific binding moieties, derivatives could be designed to target and visualize particular proteins or cellular components, helping to unravel complex biological processes.
Polymer Science : The nitrile group is a versatile functional handle in polymer chemistry, as seen in materials like nitrile rubber. acs.org The bifunctionality of this compound (amino and nitrile groups) could allow it to be incorporated as a monomer in the synthesis of novel polymers with unique thermal, mechanical, or optical properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-Aminoisoquinoline-3-carbonitrile, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation of substituted isoquinoline precursors with nitrile-containing reagents. For example, analogous compounds (e.g., 6-methoxyquinoline-3-carbonitrile derivatives) are synthesized via nucleophilic substitution or cyclization reactions under reflux conditions in polar aprotic solvents like DMF or DMSO . Key factors affecting yield include:
- Catalysts : Palladium-based catalysts (e.g., Pd/C) or copper cyanide (CuCN) for cyanation .
- Temperature : Optimized heating (e.g., 100–140°C) to drive reactivity while minimizing side products .
- Purification : Column chromatography or recrystallization to isolate the product .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and aromatic proton environments (e.g., δ 7–9 ppm for quinoline protons) .
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ confirm the nitrile group, while N-H stretches (~3300 cm⁻¹) verify the amino group .
- Mass Spectrometry (HRMS) : Provides exact molecular weight (e.g., m/z calculated for C₁₀H₈N₃: 170.0715) .
Q. What preliminary biological screening approaches are used to evaluate this compound derivatives?
- Methodological Answer : Initial screens focus on antimicrobial or enzyme inhibition assays. For example:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .
- Enzyme Binding : Fluorescence quenching or surface plasmon resonance (SPR) to assess interactions with targets like kinases or acetylcholinesterase .
Advanced Research Questions
Q. How can reaction optimization address low yields in the synthesis of this compound derivatives?
- Methodological Answer :
- DoE (Design of Experiments) : Systematic variation of solvent (e.g., DMSO vs. acetonitrile), catalyst loading, and temperature to identify optimal conditions .
- Byproduct Analysis : LC-MS or TLC monitoring to detect intermediates (e.g., hydrolysis of nitrile to amide) and adjust reaction parameters .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield in analogous quinoline syntheses .
Q. How do contradictory data in biological activity reports for this compound analogs arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains. Normalize results using positive controls (e.g., ciprofloxacin for antimicrobial tests) .
- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability .
- Structural Analogues : Subtle substituent changes (e.g., methoxy vs. amino groups) drastically alter activity. Perform SAR (Structure-Activity Relationship) studies with systematic substitutions .
Q. What computational strategies predict the binding modes of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., quinoline derivatives binding to FtsZ in antibacterial studies) .
- DFT Calculations : Predict electron density maps to identify reactive sites for nucleophilic attack (e.g., nitrile group’s electrophilicity) .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations to evaluate hydrogen bonding with kinase ATP pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
